

Technical Support Center: In Vivo Administration of Bx 471

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Compound of Interest

Compound Name: Bx 471
CAS No.: 288262-96-4
Cat. No.: B1232141

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of two distinct compounds often referred to as **Bx 471**. Please select the compound relevant to your research:

- BX471 (ZK-811752): A potent, selective, non-peptide CCR1 antagonist.
- ARV-471 (Vepdegestrant): A selective, orally bioavailable PROTAC (PROteolysis-TARgeting Chimera) estrogen receptor degrader.

BX471 (ZK-811752): CCR1 Antagonist

This section provides a troubleshooting guide for the in vivo administration of BX471, a C-C chemokine receptor type 1 (CCR1) antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My BX471 is not dissolving properly for in vivo administration. What vehicle should I use?

A1: BX471 is a hydrophobic molecule. For in vivo administration, a common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with an aqueous solution. One suggested formulation involves dissolving BX471 in DMSO and then mixing it with PEG300, Tween80, and finally ddH₂O.[1] Another option for oral administration is a suspension in corn oil.[1] Always prepare the solution fresh for optimal results.

Q2: I am not observing the expected efficacy in my animal model. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

- **Dosage and Administration Route:** Ensure you are using an appropriate dose and route of administration for your specific model. Doses can vary significantly between models. For instance, in a mouse model of kidney injury, 20 mg/kg via subcutaneous injection was effective[2], while in a rat model of experimental allergic encephalomyelitis, oral administration was effective.[2]
- **Pharmacokinetics:** BX471 has a relatively short half-life. In mice, plasma levels peak around 30 minutes and decline significantly within 2 to 4 hours.[2] Your dosing schedule should be designed to maintain therapeutic concentrations during the critical window of your experiment.
- **Compound Stability:** Ensure the compound has been stored correctly and has not degraded. Prepare fresh formulations for each experiment.
- **Model-Specific CCR1 Expression:** The efficacy of BX471 is dependent on the role of CCR1 in the pathophysiology of your specific disease model. Verify that CCR1 is a relevant target in your experimental system.

Q3: Are there any known side effects or toxicity associated with BX471 in vivo?

A3: The available literature does not report significant toxicity at therapeutic doses. In vitro studies using THP-1 or CCR1-transfected HEK293 cells showed no significant toxicity at concentrations up to 10 μ M.[1] However, it is always crucial to perform preliminary dose-finding studies in your specific animal model to establish a safe and effective dose range. Monitor animals for any signs of distress or adverse reactions.

Q4: What is the mechanism of action of BX471?

A4: BX471 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[2] It works by binding to CCR1 and preventing its interaction with its natural ligands, such as MIP-1 α (CCL3) and RANTES (CCL5). This blockade inhibits downstream signaling pathways, including Ca²⁺ mobilization and leukocyte migration, which are involved in inflammatory responses.[2]

Quantitative Data Summary

Parameter	Value	Species/Model	Administration Route	Source
Ki for CCR1	1 nM	Human	In vitro	[2]
IC50 (Ca ²⁺ mobilization)	5.8 \pm 1 nM	Human CCR1	In vitro	[2]
Peak Plasma Level	9 μ M	Mouse	20 mg/kg, s.c.	[2]
Plasma Level (2 hours)	~0.4 μ M	Mouse	20 mg/kg, s.c.	[2]
Bioavailability	60%	Dog	Oral	[2]

Experimental Protocols

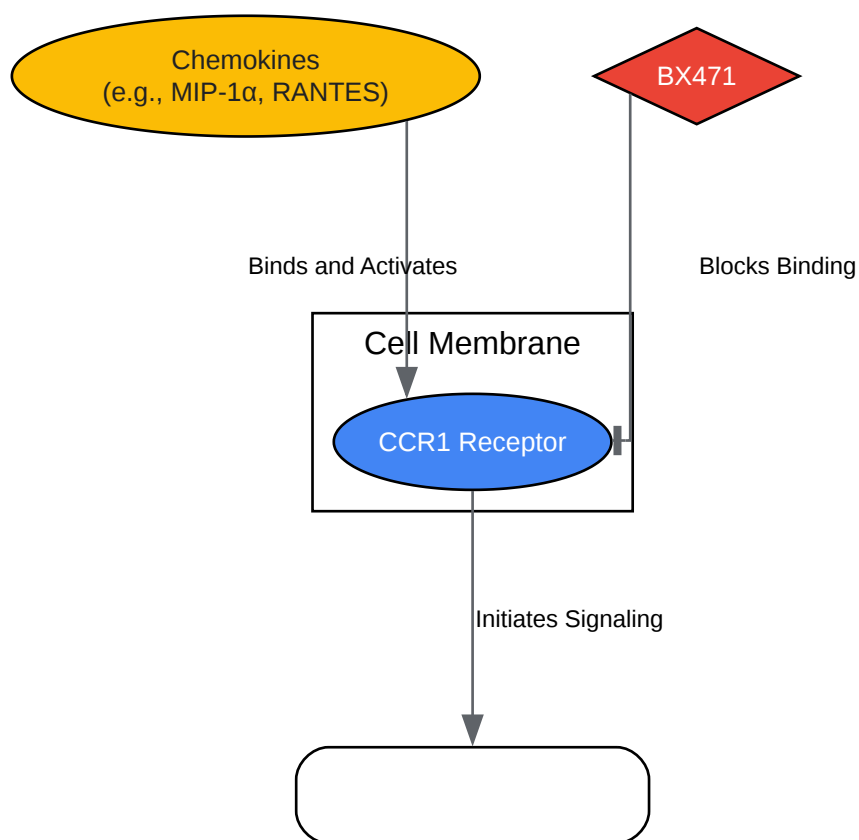
In Vivo Administration in a Mouse Model of Sepsis

This protocol is based on a study investigating the effect of BX471 in a cecal ligation and puncture (CLP) mouse model of sepsis.[3]

- Animal Model: Male BALB/c mice.
- BX471 Preparation: Prepare a stock solution of BX471 in a suitable vehicle (e.g., 1% DMSO in saline).
- Dosing Regimen:
 - Prophylactic Treatment: Administer BX471 (e.g., 10 mg/kg) intraperitoneally 1 hour before CLP surgery.

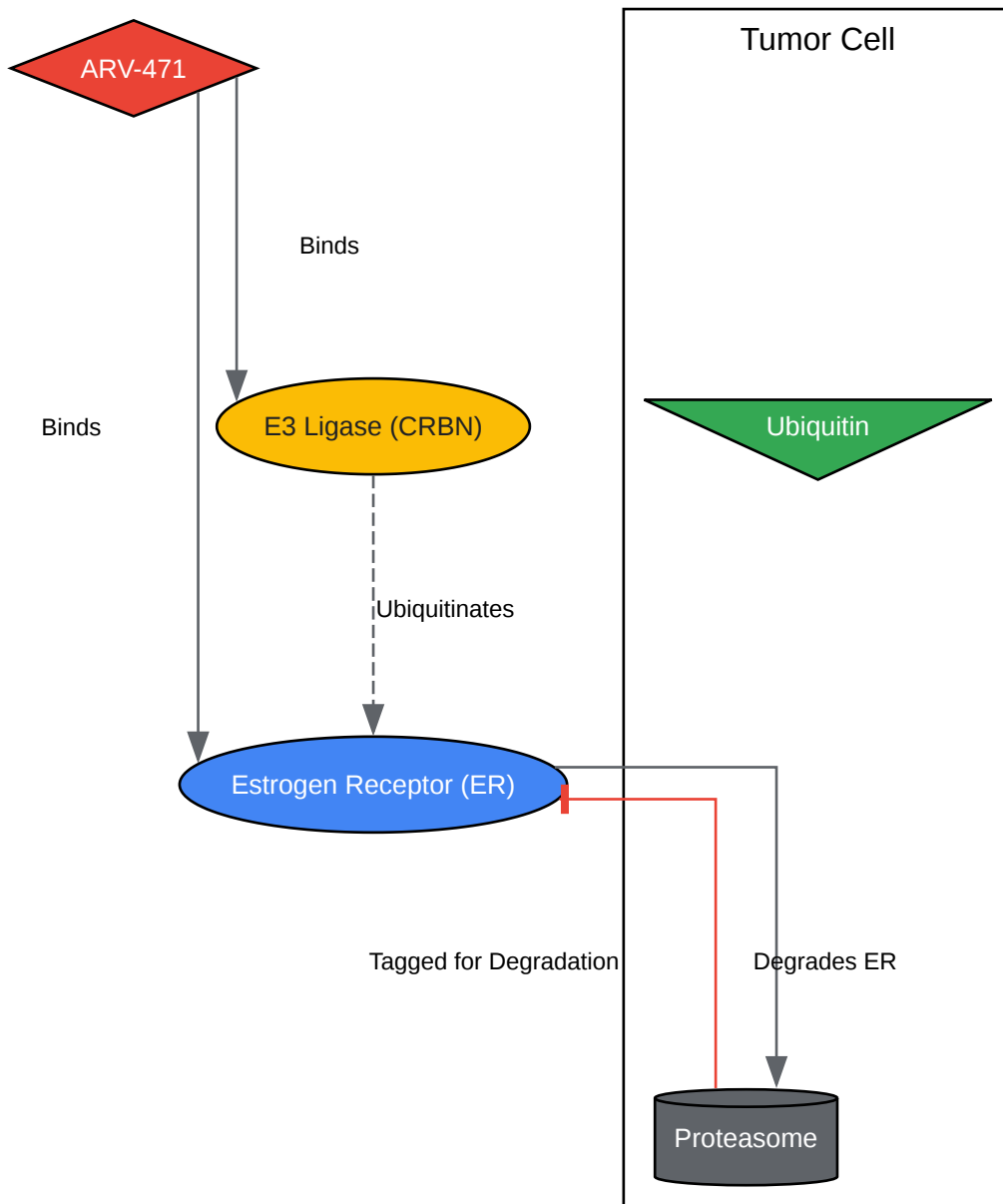
- Therapeutic Treatment: Administer BX471 (e.g., 10 mg/kg) intraperitoneally 1 hour after CLP surgery.
- Control Group: Administer the vehicle alone following the same schedule.
- CLP Procedure: Perform cecal ligation and puncture surgery to induce sepsis.
- Outcome Measures: Monitor survival rates. At specified time points post-CLP, collect blood and tissue samples to analyze inflammatory markers, such as myeloperoxidase (MPO) activity in the lungs and liver, and expression of adhesion molecules like ICAM-1, P-selectin, and E-selectin.[3]

Visualizations



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Caption: Mechanism of action of BX471 as a CCR1 antagonist.



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